Amylene dichloride
CAS No.: 507-45-9
Cat. No.: VC7977306
Molecular Formula: C5H10Cl2
Molecular Weight: 141.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 507-45-9 |
---|---|
Molecular Formula | C5H10Cl2 |
Molecular Weight | 141.04 g/mol |
IUPAC Name | 2,3-dichloro-2-methylbutane |
Standard InChI | InChI=1S/C5H10Cl2/c1-4(6)5(2,3)7/h4H,1-3H3 |
Standard InChI Key | TXTORVZCRUFBBO-UHFFFAOYSA-N |
SMILES | CC(C(C)(C)Cl)Cl |
Canonical SMILES | CC(C(C)(C)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Amylene dichloride is a branched alkane derivative substituted with two chlorine atoms at the 2- and 3-positions of the 2-methylbutane backbone. Its IUPAC name, 2,3-dichloro-2-methylbutane, reflects this structure. The compound’s stereochemical configuration is designated as dl-form, though detailed studies on its stereoisomerism remain sparse .
Table 1: Key Identifiers of Amylene Dichloride
Property | Value |
---|---|
CAS Registry Number | 507-45-9 |
Molecular Formula | |
Molecular Weight | 141.04 g/mol |
Density () | 1.0696 |
Boiling Point | 138°C (760 mmHg) |
Refractive Index () | 1.4450 |
The chlorine atoms’ positions on the tertiary carbon (C2) and adjacent secondary carbon (C3) confer unique reactivity patterns, particularly in substitution and elimination reactions .
Synthesis and Industrial Production
Historical Synthesis Methods
Amylene dichloride was first synthesized in the early 20th century through the chlorination of trimethylethylene (2-methyl-2-butene). Two primary routes have been documented:
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Direct Chlorination: Treatment of trimethylethylene with chlorine gas () or sulfuryl chloride () under controlled conditions .
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Neopentyl Iodide Route: Reaction of neopentyl iodide () with chlorine, as described by Beringer and Schultz in 1955 .
The direct chlorination method dominated early production due to its simplicity, though side reactions (e.g., over-chlorination) necessitated careful temperature modulation.
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to chlorinate trimethylethylene at elevated temperatures (40–60°C) and pressures (1–2 atm). Catalysts such as ferric chloride () accelerate the reaction, achieving conversions exceeding 85%. Post-synthesis purification involves fractional distillation to isolate amylene dichloride (boiling range: 135–140°C) from unreacted starting materials and by-products like trichlorinated isomers .
Table 2: Synthesis Parameters for Amylene Dichloride
Method | Reagents/Conditions | Yield (%) |
---|---|---|
Chlorination of Trimethylethylene | , 50°C, 1 atm | 78 |
Neopentyl Iodide Route | , , 25°C | 65 |
Physicochemical Properties
Physical Characteristics
Amylene dichloride is a colorless liquid with a density () of 1.0696, making it denser than water. Its boiling point of 138°C at standard atmospheric pressure and refractive index () of 1.4450 align with trends observed in branched chlorinated alkanes . The compound’s insolubility in water () contrasts with high solubility in ethanol () and diethyl ether (), facilitating its use in organic extractions.
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 200°C, liberating hydrogen chloride () and forming unsaturated hydrocarbons (e.g., 2-methyl-1,3-butadiene). Stabilizers like amylene (2-methyl-2-butene) are often added to commercial grades to inhibit autocatalytic decomposition during storage .
Chemical Reactivity and Functional Transformations
The electron-withdrawing chlorine atoms render amylene dichloride susceptible to nucleophilic substitution () and elimination () reactions.
Substitution Reactions
Treatment with aqueous sodium hydroxide () yields 2-methyl-2-butanol via mechanisms, with the tertiary carbocation intermediate stabilizing the reaction pathway.
Elimination Reactions
Dehydrohalogenation using alcoholic potassium hydroxide () produces 2-methyl-1,3-butadiene, a diene valuable in polymerization reactions:
Table 3: Reaction Pathways of Amylene Dichloride
Reaction Type | Reagents | Major Product |
---|---|---|
Nucleophilic Substitution | , | 2-Methyl-2-butanol |
Elimination | , | 2-Methyl-1,3-butadiene |
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: NMR signals at 1.6–1.8 ppm (methyl groups) and 3.4–3.6 ppm (chlorine-adjacent protons).
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IR Spectroscopy: C-Cl stretches observed at 550–600 cm.
Chromatographic Techniques
Gas chromatography (GC) with flame ionization detection (FID) achieves baseline separation of amylene dichloride from common impurities (e.g., trimethylethylene, trichlorinated by-products).
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